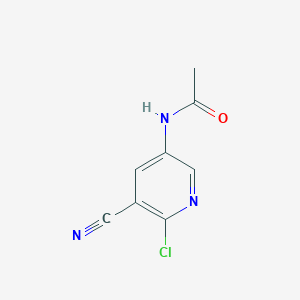
N-(6-chloro-5-cyanopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-5-cyanopyridin-3-yl)acetamide is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an acetamido group at the 5-position and a chlorine atom at the 2-position of the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-5-cyanopyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetamido group being introduced through nucleophilic substitution.
Another method involves the use of nitrilase-catalyzed hydrolysis of 2-chloronicotinonitrile to produce 2-chloronicotinic acid, which can then be acetylated to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-5-cyanopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Acetylation: The compound can undergo acetylation reactions to introduce additional acetamido groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products Formed
Nucleophilic Substitution: Substituted nicotinonitriles.
Hydrolysis: 2-chloronicotinic acid.
Acetylation: Derivatives with additional acetamido groups.
Scientific Research Applications
N-(6-chloro-5-cyanopyridin-3-yl)acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential analgesics and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It serves as a tool for studying enzyme mechanisms and interactions, particularly in the context of nitrilase-catalyzed reactions.
Mechanism of Action
The mechanism of action of N-(6-chloro-5-cyanopyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, in nitrilase-catalyzed reactions, the compound binds to the active site of the enzyme, leading to hydrolysis of the nitrile group and formation of the corresponding carboxylic acid . This interaction is facilitated by the presence of the acetamido and chlorine substituents, which influence the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the acetamido group, making it less versatile in certain chemical reactions.
5-Acetamido 2-hydroxy benzoic acid: Similar in structure but contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
N-(6-chloro-5-cyanopyridin-3-yl)acetamide is unique due to the presence of both the acetamido and chlorine substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
N-(6-chloro-5-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)12-7-2-6(3-10)8(9)11-4-7/h2,4H,1H3,(H,12,13) |
InChI Key |
NCZUOILRQFPNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(N=C1)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














